2-[(2,6-Dichlorophenyl)amino]-pyridine-3-sulfonic acid
Description
Properties
IUPAC Name |
2-(2,6-dichloroanilino)pyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3S/c12-7-3-1-4-8(13)10(7)15-11-9(19(16,17)18)5-2-6-14-11/h1-6H,(H,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGWVYUEDPSKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=C(C=CC=N2)S(=O)(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365328 | |
| Record name | AJ-333/25006166 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55842-05-2 | |
| Record name | AJ-333/25006166 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(2,6-Dichlorophenyl)amino]-pyridine-3-sulfonic acid (CAS No. 55842-05-2) is a sulfonic acid derivative of pyridine that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a sulfonic acid moiety, contributing to its diverse pharmacological properties.
- Molecular Formula : C₁₁H₈Cl₂N₂O₃S
- Molecular Weight : 319.16 g/mol
- Structure : The compound features a pyridine ring substituted with a sulfonic acid group and a dichlorophenyl amino group, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Below is a summary of its notable biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of pyridine compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacteria such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of pyridine derivatives has been extensively studied. For example, certain analogs have been reported to inhibit the growth of cancer cell lines with IC50 values comparable to established chemotherapeutic agents . The presence of electron-withdrawing groups like chlorine in the structure enhances the cytotoxicity against cancer cells.
Anti-inflammatory Effects
Some studies suggest that compounds with sulfonic acid groups can modulate inflammatory responses. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Research :
- Inflammation Modulation :
Data Table: Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₈Cl₂N₂O₃S
- Molecular Weight : 319.16 g/mol
- CAS Number : 55842-05-2
This compound features a pyridine ring substituted with a sulfonic acid group and a dichlorophenyl amino group, which contributes to its biological activity.
Medicinal Chemistry Applications
-
Proton Pump Inhibitors :
- Research indicates that derivatives of pyridine-3-sulfonic acid, including this compound, can serve as effective proton pump inhibitors (PPIs). These compounds inhibit gastric acid secretion and are used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD) .
- Case Study : A study demonstrated that compounds derived from pyridine-3-sulfonic acid exhibited low toxicity and high efficacy in reducing gastric acid secretion in animal models .
-
Antineoplastic Agents :
- The compound has been investigated for its potential use in treating neoplastic diseases. The sulfonyl group enhances the compound's interaction with biological targets involved in cancer proliferation .
- Research Findings : Clinical trials are ongoing to evaluate the effectiveness of sulfonyl derivatives in inhibiting tumor growth .
-
Anti-inflammatory Properties :
- Studies have shown that 2-[(2,6-Dichlorophenyl)amino]-pyridine-3-sulfonic acid can modulate inflammatory responses by acting on specific receptors involved in immune cell regulation .
- Mechanism of Action : The compound may influence the CB2 receptor pathways, which are crucial in mediating inflammation and pain .
- Cellular Mechanisms :
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced properties. For example:
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Reaction with phosphorus pentachloride | 85% | Effective for producing sulfonyl chloride derivatives |
| Coupling reactions with amines | 75% | Variations in amine structure can enhance biological activity |
These methods highlight the versatility of this compound in generating new derivatives for further research.
Toxicological Assessments
Toxicological studies are essential for assessing the safety profile of this compound. Initial assessments indicate low toxicity levels, making it a candidate for further development as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Dichlorophenyl-Containing Compounds
The 2,6-dichlorophenyl moiety is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs), notably diclofenac (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid). Key differences include:
- Core Structure : Diclofenac employs a benzene ring, while the target compound uses a pyridine ring. The pyridine introduces basicity (pKa ~1.0 for the sulfonic acid group vs. ~4.0 for diclofenac’s carboxylic acid) .
- Functional Groups : The sulfonic acid group in the target compound is more acidic and hydrophilic than diclofenac’s carboxylic acid, leading to higher aqueous solubility .
- Salts and Polymorphs : Diclofenac forms salts with amines (e.g., tris-(2-hydroxymethyl)methylammonium) to improve solubility and stability, whereas the target compound’s salt forms remain less explored .
Sulfonic Acid Derivatives in Medicinal Chemistry
Sulfonic acids are prevalent in kinase inhibitors and antiviral agents. For example, cyclopropanesulfonic acid derivatives (e.g., cyclopropanesulfonic acid [(1S,3S,4R)-3-(2-difluoromethyl-imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1-yl)-4-ethyl-cyclopentyl]-amide) feature complex heterocycles for targeting enzymes like kinases.
Physicochemical Properties and Bioavailability
Preparation Methods
Direct Sulfonation of 2-Chloropyridine
2-Chloropyridine undergoes sulfonation using concentrated sulfuric acid or oleum at elevated temperatures (150–200°C). This method directly yields 2-chloropyridine-3-sulfonic acid (precursor to the target compound).
Reaction Conditions :
Sulfonation via Pyridine N-Oxide Intermediate
3-Chloropyridine is oxidized to its N-oxide using hydrogen peroxide in acetic acid, followed by sulfonation with sodium sulfite (Na₂SO₃) at 50–170°C. Catalytic hydrogenation with Raney nickel removes the N-oxide, yielding pyridine-3-sulfonic acid.
Key Steps :
-
Oxidation : 3-Chloropyridine → 3-Chloropyridine-N-oxide (H₂O₂, acetic acid, 80°C).
-
Sulfonation : Na₂SO₃, 100°C, 8–12 hours.
Yield : 75–80% after purification.
Coupling Strategies for Amino Group Introduction
Ullmann Coupling
2-Chloropyridine-3-sulfonic acid reacts with 2,6-dichloroaniline under Ullmann conditions (Cu catalyst, DMSO, 120–150°C). This method replaces the chloride at position 2 with the amino group.
Optimized Conditions :
Industrial-Scale Production
Continuous Flow Sulfonation
Industrial reactors use continuous flow systems for sulfonation to enhance safety and yield:
Solvent and Catalyst Recovery
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Sulfonation | Short reaction time, minimal steps | Requires corrosive reagents (oleum) | 70–75% |
| N-Oxide Intermediate | High purity, scalable | Multi-step, hydrogenation costs | 75–80% |
| Ullmann Coupling | Compatible with industrial setups | Moderate yields, copper residue removal | 60–65% |
| Buchwald-Hartwig | High efficiency, fewer by-products | Expensive catalysts, sensitivity to moisture | 70–75% |
Q & A
Q. Key Considerations :
- Temperature control (0–5°C during acid chloride formation) minimizes side reactions.
- Use of dehydrating agents (e.g., phosphorus oxychloride) can enhance cyclization efficiency in related heterocyclic systems .
Advanced: How can researchers optimize reaction yield and purity during synthesis?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions.
- Solvent Selection : High-polarity solvents (e.g., DMF) improve solubility of intermediates. Evidence shows pyridine as a solvent enhances reaction homogeneity .
- Chromatographic Purification : Medium-pressure liquid chromatography (MPLC) with silica gel and gradients of n-hexane/ethyl acetate (88:12 → 67:33) achieves >95% purity .
- In-Line Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts early.
Q. Key Metrics :
- LogP : ~1.74 (indicative of moderate lipophilicity; ).
- PSA : 138.39 Ų (high polarity due to sulfonic acid and amino groups) .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
- Dose-Response Assays : Test derivatives across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
- Metabolic Stability Studies : Use liver microsomes to assess if discrepancies arise from rapid degradation .
- Structural Analog Comparison : Compare with triazolopyridazine derivatives (), which show antimicrobial activity via sulfanyl group interactions.
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like COX-2, explaining variance in IC₅₀ values .
Basic: How does the sulfonic acid group influence physicochemical properties?
Methodological Answer:
The sulfonic acid moiety:
- Enhances Solubility : High PSA (138.39 Ų) improves aqueous solubility, critical for in vitro assays .
- Reduces LogP : Lowers lipophilicity (LogP ~1.74 vs. ~4.4 for carboxylic acid analogs like diclofenac), impacting membrane permeability .
- Acidity : pKa ~1.5 (strongly acidic), enabling salt formation for formulation stability.
Q. Comparison with Diclofenac :
| Property | This compound | Diclofenac (Carboxylic Acid) |
|---|---|---|
| LogP | ~1.74 | ~4.4 |
| PSA (Ų) | 138.39 | 49.33 |
| Aqueous Solubility | High | Moderate |
Advanced: What computational methods predict binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., COX-2, kinases). Focus on sulfonic acid’s hydrogen-bonding with Arg120/His90 residues.
- MD Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories.
- QSAR Models : Train models using descriptors like topological polar surface area (TPSA) and Hammett constants to predict IC₅₀ values .
Case Study :
A related compound, 2-(ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide, showed COX-2 inhibition (IC₅₀ = 0.8 µM) via sulfonyl-oxygen interactions, validated by docking .
Basic: Recommended storage conditions for stability?
Methodological Answer:
- Anhydrous Environment : Store in sealed containers with desiccants (silica gel) to prevent hydrolysis of the sulfonic acid group.
- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles.
- Light Protection : Amber vials prevent photodegradation, critical for aryl chloride stability .
Advanced: How to design derivatives for enhanced pharmacological profiles?
Methodological Answer:
- Bioisosteric Replacement : Substitute sulfonic acid with phosphonic acid to modulate polarity.
- Heterocyclic Fusion : Attach triazolo or imidazo rings () to improve target engagement.
- Pro-drug Strategies : Esterify the sulfonic acid group (e.g., methyl ester) to enhance bioavailability, with in vivo enzymatic hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
